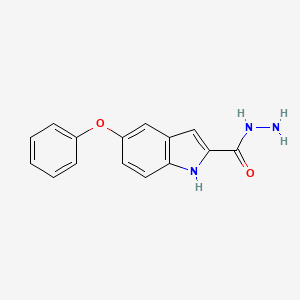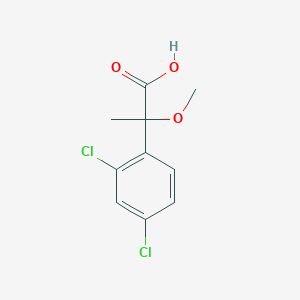
2-(2,4-Dichlorophenyl)-2-methoxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,4-Dichlorophenylacetic acid” is an organic compound with the chemical formula Cl2C6H3CH2CO2H . It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .
Synthesis Analysis
A method for the determination of three phenoxyalkanoic acid herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), in blood was developed. The blood sample was diluted with 0.1 mol/L hydrochloric acid, and extracted by solid-phase extraction .Molecular Structure Analysis
The molecular formula of “2,4-Dichlorophenylacetic acid” is Cl2C6H3CH2CO2H . The molecular weight is 205.04 .Chemical Reactions Analysis
A method was developed for determination of 2,4-dichlorophenoxyacetic acid (2,4-D) in water and edible seeds samples. Due to the polar nature of the 2,4-D molecules, LC analysis was performed on a CN stationary phase by using acetonitrile and acidic water as mobile phase .Physical And Chemical Properties Analysis
The physical form of “2,4-Dichlorophenylacetic acid” is solid. It has a melting point of 129-131 °C (lit.) .Aplicaciones Científicas De Investigación
Environmental Applications
Diclofenac’s presence in water bodies has raised environmental concerns. Research focuses on:
- Degradation and Removal : Investigating efficient methods to degrade diclofenac in water, including electrocatalytic reduction and electro-Fenton oxidation .
Chemical Synthesis and Catalysis
Diclofenac’s phenylboronic acid moiety enables its use in Suzuki–Miyaura cross-coupling reactions:
- Carbon–Carbon Bond Formation : It serves as an organoboron reagent, facilitating mild and functional group-tolerant coupling reactions .
Nitration Reactions
In a kinetic study, diclofenac derivatives were investigated for their nitration process:
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-2-methoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O3/c1-10(15-2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJQUODBXFQTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-2-methoxypropanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

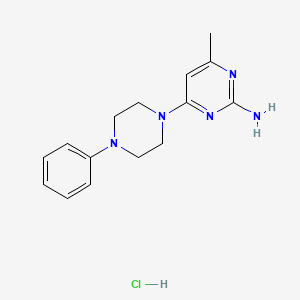
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2442879.png)

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2442881.png)
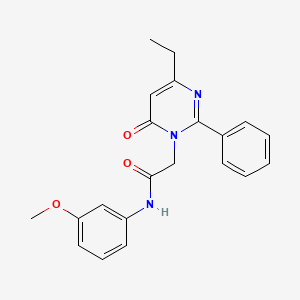

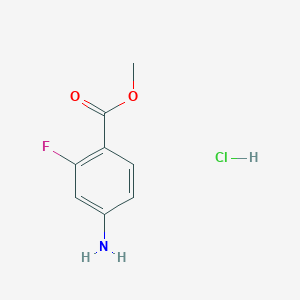
![4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide](/img/structure/B2442889.png)
![2-Chloro-4-[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)


